molecular formula C9H8F2O2 B12436796 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde

Cat. No.: B12436796
M. Wt: 186.15 g/mol
InChI Key: BGQWOBVTNIWUDA-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,6-difluoro-4-methoxyphenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki-Miyaura coupling, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to replace the fluorine atoms or methoxy group.

Major Products Formed

    Oxidation: 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid.

    Reduction: 2-(2,6-Difluoro-4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the fluorine atoms and methoxy group can influence its reactivity and binding affinity. These interactions can affect biological processes and chemical reactions, making it a valuable compound for research and development.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • 2,6-Difluoro-4-methoxybenzaldehyde
  • 2,6-Difluoro-4-methoxyphenol

Uniqueness

2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the aldehyde group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)acetaldehyde

InChI

InChI=1S/C9H8F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h3-5H,2H2,1H3

InChI Key

BGQWOBVTNIWUDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)CC=O)F

Origin of Product

United States

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